N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as DBT-SS, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of sulfonamides and has a molecular weight of 453.51 g/mol. DBT-SS has been extensively studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Applications De Recherche Scientifique
Antimalarial and COVID-19 Potential
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, for their antimalarial activity and potential use against COVID-19. These sulfonamides were evaluated in vitro for antimalarial activity, showing promising results with low cytotoxicity. Molecular docking studies indicated these compounds could bind to key proteins in SARS-CoV-2, suggesting a potential role in COVID-19 treatment (Fahim & Ismael, 2021).
Antimicrobial Properties
Research on fluoro-substituted sulfonamide benzothiazole compounds, similar to the molecule of interest, has shown significant antimicrobial properties. These compounds, synthesized from various aniline derivatives, demonstrated a wide range of biodynamic properties, highlighting their potential as potent antimicrobial agents (Jagtap et al., 2010).
Anticancer Evaluation
A series of compounds, including those structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, were synthesized and evaluated for their anticancer activity. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Imaging Applications in Cancer
Another study focused on the synthesis of a compound with potential as a PET imaging agent for identifying B-Raf(V600E) mutations in cancers. This research highlights the compound's utility in diagnostic imaging to target specific cancer mutations (Wang et al., 2013).
Molecular Docking and Enzyme Inhibition
Several studies have employed molecular docking to understand the interaction between related sulfonamide compounds and various biological targets. These compounds have shown potential as enzyme inhibitors, with applications in treating diseases like glaucoma, cancer, and infectious diseases. The detailed mechanism of action is often elucidated through computational studies, providing insights into their therapeutic potential (He et al., 2015).
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S2/c1-12-6-8-14(9-7-12)31(28,29)26-17-5-3-2-4-15(17)20(27)25-21-24-19-16(23)10-13(22)11-18(19)30-21/h2-11,26H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQFUPOKPMBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.